N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-10(19)18-11-3-5-12(6-4-11)24(20,21)17-9-13(22-2)14-7-8-15(16)23-14/h3-8,13,17H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVRDMAUIMEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the thiophene derivative and a sulfonyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could inhibit key enzymes, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound shares structural motifs with several sulfonamide-acetamide derivatives. Key comparisons include:
Key Observations :
- The target compound’s 5-chlorothiophene group distinguishes it from analogs bearing pyrimidine (e.g., compound in ) or isoxazole (e.g., compound in ) rings. Chlorothiophenes are known to enhance electronic properties and binding to hydrophobic pockets in enzymes .
- Higher melting points (e.g., 241–248°C in , 285–287°C in ) correlate with rigid substituents (e.g., benzylidene-thiazolidinone) or aromatic stacking motifs, whereas the target compound’s melting point remains unreported.
- Yields for similar compounds range from 63.8% to 85%, suggesting that the target compound’s synthesis may require optimization depending on reaction conditions .
2.2.1. Enzyme Inhibition
- Urease Inhibition : Compounds with sulfamoylphenylacetamide backbones (e.g., compound 8 in ) exhibit urease inhibitory activity, likely due to sulfonamide interactions with the enzyme’s nickel center. The target compound’s chlorothiophene group may offer enhanced selectivity or potency, though specific data are unavailable .
- Carbonic Anhydrase Inhibition : Pyridine- and thiazole-sulfonamides (e.g., compounds in ) show inhibitory activity against carbonic anhydrase isoforms. The target compound’s methoxyethyl group could reduce off-target effects compared to bulkier substituents .
2.2.2. Antiproliferative Activity
- Thiazole- and triazole-containing derivatives (e.g., compounds 2b and 2e in ) demonstrate antiproliferative effects via MMP-9 and cathepsin inhibition. The target compound’s chlorothiophene moiety may similarly interfere with protease or kinase signaling pathways, though empirical validation is needed .
2.2.3. Binding Affinity
- Pyridine-based acetamides (e.g., 5RH1, 5RH3 in ) exhibit strong binding to SARS-CoV-2 main protease (−22 kcal/mol affinity). The target compound’s chlorothiophene group may mimic pyridine’s interactions with HIS163 or ASN142 residues, but its affinity remains uncharacterized .
Pharmacokinetic Considerations
- Metabolism : Sulfonamide-acetamides are prone to hepatic sulfation or glucuronidation. The target compound’s chlorine atom may slow oxidative metabolism, extending half-life .
Biological Activity
N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a sulfamoyl group, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be broken down into several functional groups, including:
- Sulfamoyl Group : Known for antibacterial properties.
- Chlorothiophene Moiety : Contributes to its reactivity and potential bioactivity.
- Methoxyethyl Substituent : Enhances solubility and biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. Sulfonamide compounds are recognized for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Table 1 summarizes the antimicrobial activity of related sulfonamide compounds:
| Compound Name | MIC (µg/mL) | MFC (µg/mL) | Activity Against |
|---|---|---|---|
| Sulfamethoxazole | 32 - 128 | 64 - 256 | E. coli, S. aureus |
| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide | 128 - 256 | 512 - 1024 | C. albicans, C. parapsilosis |
| N-(4-(N-(2-chloroethyl)sulfamoyl)phenyl)acetamide | 64 - 128 | 256 - 512 | Various Gram-positive bacteria |
Antifungal Activity
Research indicates that similar compounds have shown antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. For example, a related sulfonamide exhibited a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1024 µg/mL .
The mechanism of action for this compound likely involves the following pathways:
- Enzyme Inhibition : The sulfamoyl group mimics natural substrates, leading to competitive inhibition of key enzymes involved in bacterial metabolism.
- Membrane Interaction : The compound may alter membrane permeability, affecting cellular function and integrity .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamide derivatives demonstrated that compounds with a similar structure to this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains to assess the minimum inhibitory concentrations (MICs), confirming the potential of these compounds as therapeutic agents against resistant strains.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, coupling, and acetylation. For example, sulfonation of intermediates like 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine can be optimized using catalysts such as triethylamine or DMAP to enhance reaction efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) is critical for achieving >95% purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acetyl chloride) can improve yields .
Q. What spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the sulfamoyl and acetamide linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For example, the 5-chlorothiophene moiety produces distinct splitting patterns in ¹H NMR .
Q. How should researchers design initial biological activity screening assays?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For instance, test inhibition of bacterial dihydrofolate reductase (DHFR) due to the sulfamoyl group or evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Include positive controls (e.g., methotrexate for DHFR) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : Synthesize derivatives with modifications to the chlorothiophene (e.g., replacing Cl with F), methoxyethyl chain (e.g., varying chain length), or acetamide group (e.g., substituting with propionamide). Use computational tools like molecular docking (AutoDock Vina) to predict binding affinities to targets like RORγt or COX-2. Pair this with in vitro data to correlate substituent effects with activity. For example, highlights how triazole substituents enhance urease inhibition .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content). Replicate studies under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). For instance, if a compound shows weak activity in a fluorescence-based assay but strong inhibition in a radiometric assay, evaluate interference from the fluorophore .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding stability in targets like RORγt (see for related ligands). Docking studies (Glide or Schrödinger) can identify key residues (e.g., His479 in RORγt) interacting with the chlorothiophene group. Validate predictions with mutagenesis studies or X-ray crystallography .
Q. What strategies ensure reproducibility in scaling up synthesis for preclinical studies?
- Methodological Answer : Optimize solvent systems (e.g., switch from THF to DMF for better solubility at scale) and implement process analytical technology (PAT) for real-time monitoring. Use flow chemistry for exothermic steps (e.g., sulfonation) to maintain temperature control. Document critical quality attributes (CQAs) like particle size and polymorphic form, which affect bioavailability .
Data Analysis and Validation
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Combine multiple techniques: Use NOESY NMR to resolve stereochemical ambiguities or compare experimental IR spectra with DFT-calculated vibrational frequencies. For example, a mismatch in carbonyl stretching frequencies may indicate impurities or tautomeric forms .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (random forests) to identify predictive features .
Notes on Evidence Usage
- Synthesis protocols are derived from multi-step reactions in and .
- Spectroscopic methods are supported by PubChem data () and structural analyses in .
- Biological activity and SAR recommendations draw from enzyme inhibition studies in and docking analyses in .
- Computational strategies align with ROR ligand studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
